2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal
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Overview
Description
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal, also known as xylobiose, is a disaccharide composed of two xylose units. It is a naturally occurring compound found in the hemicellulose fraction of plant cell walls.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal can be achieved through the enzymatic hydrolysis of xylan, a major component of hemicellulose. Enzymes such as xylanase are used to break down xylan into xylooligosaccharides, including xylobiose . The reaction conditions typically involve mild temperatures and neutral pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the extraction of xylan from plant biomass, followed by enzymatic hydrolysis. The process is scalable and can be optimized for high yield and purity. The use of recombinant DNA technology to produce highly efficient xylanase enzymes has further improved the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert it into alditols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively
Major Products
Oxidation: Xylonic acid.
Reduction: Xylitol.
Substitution: Acetylated or benzoylated derivatives
Scientific Research Applications
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal has several scientific research applications:
Chemistry: Used as a model compound to study the hydrolysis of hemicellulose and the enzymatic activity of xylanases.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of biofuels and biodegradable materials
Mechanism of Action
The mechanism of action of 2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal involves its interaction with specific enzymes and receptors. In the digestive system, it is hydrolyzed by xylanase enzymes into xylose units, which are then fermented by gut bacteria to produce short-chain fatty acids. These fatty acids have various beneficial effects on gut health and metabolism .
Comparison with Similar Compounds
Similar Compounds
Xylose: A monosaccharide and a building block of xylobiose.
Xylitol: A sugar alcohol derived from xylose.
Xylonic Acid: An oxidation product of xylose
Uniqueness
2,3,5-Trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal is unique due to its disaccharide structure, which imparts specific chemical and biological properties. Unlike xylose, it has prebiotic effects and can be used to study the enzymatic breakdown of hemicellulose. Compared to xylitol, it is not a sugar alcohol and has different metabolic pathways .
Properties
IUPAC Name |
2,3,5-trihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRKWHRVIAKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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